3,3-Difluorocyclobutane-1,1-dicarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3-difluorocyclobutane-1,1-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2O4/c7-6(8)1-5(2-6,3(9)10)4(11)12/h1-2H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXVJKROBCCHGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70698731 | |

| Record name | 3,3-Difluorocyclobutane-1,1-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827032-80-4 | |

| Record name | 3,3-Difluorocyclobutane-1,1-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Difluorocyclobutane-1,1-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 3,3-difluorocyclobutane-1,1-dicarboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 3,3-Difluorocyclobutane-1,1-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's physicochemical and pharmacological profile, affecting parameters such as metabolic stability, lipophilicity, and binding affinity.[1] Among the various fluorinated motifs, the gem-difluorocyclobutane unit has emerged as a particularly valuable building block. This guide provides a comprehensive technical overview of the , a key intermediate for accessing these advanced scaffolds. As a Senior Application Scientist, my objective is to present not just the data, but the underlying chemical principles and their practical implications for research and development.

Molecular Structure and Core Identifiers

This compound is characterized by a strained four-membered ring featuring a geminal difluoro substitution at the 3-position and two carboxylic acid groups at the 1-position. This specific arrangement imparts a unique combination of rigidity, polarity, and electrostatic potential. The electron-withdrawing nature of the two fluorine atoms significantly influences the acidity of the carboxylic acid protons.

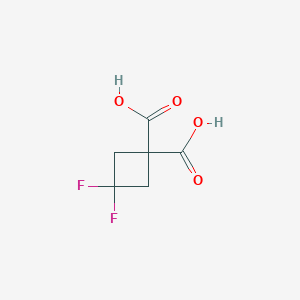

Caption: Chemical structure of this compound.

Table 1: Chemical Identity and Core Properties

| Parameter | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 827032-80-4 | [2] |

| Molecular Formula | C₆H₆F₂O₄ | Calculated |

| Molecular Weight | 180.11 g/mol | Calculated |

| Appearance | White solid | [2] |

Key Physicochemical Parameters

The utility of a chemical entity in drug development is intrinsically linked to its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Summary of Physicochemical Data

| Property | Value | Notes | Source |

| Melting Point | 170.2 - 171.2 °C | Experimental | [2] |

| Boiling Point | 365.0 ± 42.0 °C | Predicted | [2] |

| Density | 1.63 ± 0.1 g/cm³ | Predicted | [2] |

| pKa | 2.66 ± 0.50 | Predicted (pKa₁) | [2][3] |

| Solubility | Not Reported | See discussion below | |

| logP | Not Reported | See discussion below |

Acidity (pKa)

The predicted pKa of 2.66 is notably acidic for a carboxylic acid. This is a direct consequence of the powerful inductive electron-withdrawing effect of the two fluorine atoms on the cyclobutane ring. This effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the proton. As a dicarboxylic acid, the molecule will have two distinct pKa values (pKa₁ and pKa₂). The first deprotonation (pKa₁) is expected to be significantly more acidic than that of a non-fluorinated analogue like cyclobutane-1,1-dicarboxylic acid. The second deprotonation (pKa₂) will be less favorable due to the electrostatic repulsion of removing a proton from an already negatively charged molecule. Understanding these pKa values is critical for predicting the compound's charge state at physiological pH (7.4), which in turn dictates its solubility, membrane permeability, and potential for ionic interactions with biological targets.

Solubility

While specific quantitative data is not available, the solubility profile can be inferred from the structure. The presence of two polar carboxylic acid groups suggests good solubility in polar, aqueous media, particularly at pH values above the pKa where the deprotonated and highly polar carboxylate form dominates.[4] However, the fluorinated hydrocarbon ring contributes a degree of non-polarity. It is known that for dicarboxylic acids, solubility in water tends to decrease as the carbon chain length increases.[5] Therefore, this compound is expected to be soluble in basic aqueous solutions and polar organic solvents.

Lipophilicity (logP)

The partition coefficient (logP) is a critical measure of a compound's lipophilicity, influencing its ability to cross biological membranes. No experimental logP value is reported for this compound. The introduction of fluorine has a complex effect on lipophilicity. While highly electronegative, fluorine is not a strong hydrogen bond acceptor. The gem-difluoro group is often considered a "lipophilic hydrogen bond donor" bioisostere, capable of increasing lipophilicity compared to a corresponding ketone while introducing a strong dipole. This unique characteristic makes difluorocyclobutanes valuable motifs for creating compounds that are simultaneously polar and lipophilic, a desirable but often challenging profile to achieve in drug candidates.[1]

Anticipated Spectroscopic Profile

Detailed spectroscopic analysis is essential for structural confirmation and quality control. While specific spectra for this compound are not publicly available, the expected features can be reliably predicted.

-

¹H NMR: Two primary signals are expected: a multiplet for the four methylene protons (CH₂) on the cyclobutane ring, and a broad singlet for the two equivalent acidic protons of the carboxylic acids at a significantly downfield shift (>10 ppm).

-

¹³C NMR: Key signals would include the carboxyl carbons (~170-180 ppm), the quaternary carbon bearing the fluorine atoms (exhibiting a characteristic triplet due to C-F coupling), the quaternary carbon bearing the carboxyl groups, and the methylene carbons of the ring.

-

¹⁹F NMR: A single signal is expected for the two chemically equivalent fluorine atoms.

-

Infrared (IR) Spectroscopy: The spectrum will be dominated by a very broad O-H stretch from the hydrogen-bonded carboxylic acids (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and strong C-F stretching bands (~1000-1200 cm⁻¹).[6]

-

Mass Spectrometry: The exact mass is 180.0234 g/mol . High-resolution mass spectrometry should confirm this value. Common fragmentation patterns would involve the loss of water (H₂O), carbon dioxide (CO₂), and the carboxyl group (COOH).

Experimental Protocols for Physicochemical Characterization

To ensure data integrity, standardized experimental protocols are paramount. The following outlines methodologies for determining key properties.

pKa Determination via Potentiometric Titration

This method provides an accurate measure of the acid dissociation constants.

Principle: The compound is dissolved in water and titrated with a standardized strong base (e.g., 0.1 M NaOH). The pH is monitored throughout the titration, and the pKa values correspond to the pH at the half-equivalence points.

Step-by-Step Methodology:

-

Preparation: Accurately weigh ~20-50 mg of this compound and dissolve in a known volume (e.g., 50 mL) of deionized, CO₂-free water.

-

Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0).

-

Titration: Place the solution in a jacketed beaker at a constant temperature (e.g., 25 °C) and begin adding the standardized NaOH solution in small, precise increments using a burette.

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of NaOH added. The two inflection points indicate the equivalence points for the two carboxylic acid protons. The pH at the halfway point to the first equivalence point is pKa₁, and the pH at the point halfway between the first and second equivalence points is pKa₂.

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Determination via Shake-Flask Method (OECD 105)

Principle: An excess amount of the solid is equilibrated with a solvent (e.g., water, buffer) at a constant temperature until the solution is saturated. The concentration of the dissolved compound is then measured.

Step-by-Step Methodology:

-

Add an excess amount of the solid to a flask containing the test solvent (e.g., pH 7.4 phosphate buffer).

-

Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the solution to stand, permitting the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant, and filter or centrifuge it to remove any suspended particles.

-

Quantify the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Significance and Application in Drug Development

The make it a precursor to scaffolds with high potential in drug discovery.

-

Metabolic Stability: The C-F bond is exceptionally strong, rendering the gem-difluoro group resistant to metabolic oxidation. This can block metabolic pathways that would otherwise deactivate a drug candidate.

-

Conformational Rigidity: The cyclobutane ring is a strained, rigid structure. Incorporating this motif into a larger molecule reduces its conformational flexibility, which can lead to higher binding affinity and selectivity for its biological target.[1]

-

Modulation of ADME Properties: As discussed, the properties of acidity, solubility, and lipophilicity are fundamental to a drug's ADME profile. The ability to fine-tune these parameters through the use of fluorinated building blocks is a powerful tool for medicinal chemists.

Caption: Interplay of physicochemical properties and key ADME/T attributes.

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for accessing novel chemical space. Its key physicochemical properties—notably its high acidity, conformational rigidity, and the unique electronic signature of the gem-difluoro group—provide a robust platform for designing next-generation therapeutics with improved metabolic stability and tailored ADME profiles. This guide serves as a foundational resource for scientists looking to leverage the strategic advantages of this and related fluorinated scaffolds in their research endeavors.

References

-

A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid - Taylor & Francis Online. (2006, August 20). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]

- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents. (n.d.). Google Patents.

-

3,3-Difluorocyclobutane-1-carboxylic acid | C5H6F2O2 | CID 13777789 - PubChem. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

3,3-Dichlorocyclobutane-1-carboxylic acid | C5H6Cl2O2 | CID 53439787 - PubChem. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

107496-54-8| Chemical Name : 3,3-Difluorocyclobutanecarboxylic Acid | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved January 20, 2026, from [Link]

-

1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. (n.d.). University of Wisconsin-Milwaukee. Retrieved January 20, 2026, from [Link]

-

A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid - ResearchGate. (2025, August 7). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols | The Journal of Organic Chemistry - ACS Publications. (2025, July 10). ACS Publications. Retrieved January 20, 2026, from [Link]

-

Dicarboxylic acid solubility : r/Mcat - Reddit. (2023, January 5). Reddit. Retrieved January 20, 2026, from [Link]

-

Solubilities of Dicarboxylic Acids in Water | Download Table - ResearchGate. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 3,3-DIFLUORO-CYCLOBUTANE-1,1-DICARBOXYLIC ACID | 827032-80-4 [chemicalbook.com]

- 3. 827032-80-4 CAS MSDS (3,3-DIFLUORO-CYCLOBUTANE-1,1-DICARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

3,3-difluorocyclobutane-1,1-dicarboxylic acid crystal structure

An In-Depth Technical Guide to the Prospective Crystal Structure Determination of 3,3-difluorocyclobutane-1,1-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated carbocycles are of increasing importance in medicinal chemistry, offering unique conformational constraints and physicochemical properties that can enhance drug efficacy and metabolic stability.[1][2] The gem-difluoro group, in particular, can act as a bioisostere for a carbonyl group and influence local electronics. While the crystal structure of this compound has not been publicly reported, its determination is a critical step in understanding its three-dimensional conformation, intermolecular interactions, and potential as a scaffold in drug design. This guide provides a comprehensive roadmap for the synthesis, crystallization, and structural elucidation of this compound using single-crystal X-ray diffraction.

Introduction: The Significance of Fluorinated Cyclobutanes in Drug Discovery

Cyclobutane rings are increasingly utilized in medicinal chemistry to impart favorable properties to drug candidates.[1] Their puckered structure provides a three-dimensional framework that can be exploited to orient pharmacophoric groups in a desirable manner for target binding.[3] The introduction of fluorine atoms can further modulate a molecule's properties, including:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, prolonging a drug's half-life.

-

Binding Affinity: Fluorine can engage in favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets.

-

Lipophilicity and pKa: The high electronegativity of fluorine can alter a molecule's lipophilicity and the acidity of nearby functional groups, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.[2][4]

This compound is a particularly interesting target for structural studies due to the presence of two carboxylic acid moieties, which can act as hydrogen bond donors and acceptors, and the gem-difluoro group on the cyclobutane ring. A detailed understanding of its crystal structure would provide invaluable insights for the rational design of novel therapeutics.

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be adapted from established methods for similar fluorinated cyclobutanes.[5] The proposed pathway begins with the deoxofluorination of a commercially available cyclobutanone derivative.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Deoxofluorination of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate [5]

-

Dissolve diisopropyl 3-oxocyclobutane-1,1-dicarboxylate in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a deoxofluorinating agent, such as (diethylamino)sulfur trifluoride (DAST) or a safer alternative like Morph-DAST, portionwise while maintaining the temperature at 0 °C.[6]

-

Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate.

Step 2: Hydrolysis to this compound [7]

-

Dissolve the purified diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate in a mixture of methanol (MeOH) and water.

-

Add an excess of sodium hydroxide (NaOH) and stir the mixture at room temperature. The reaction can be gently heated to facilitate hydrolysis.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 1 with concentrated hydrochloric acid (HCl).

-

Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield this compound as a solid.

Crystal Growth and Mounting

The successful determination of a crystal structure is contingent upon obtaining high-quality single crystals.

Experimental Protocol: Crystallization

-

Solvent Selection: Screen a variety of solvents and solvent systems (e.g., water, ethanol, acetone, ethyl acetate, and mixtures thereof) to determine the solubility of the purified compound.

-

Crystallization Techniques:

-

Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a vial covered with a perforated cap to allow for slow evaporation.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger, sealed container with a less polar solvent in which the compound is insoluble. The vapor of the less polar solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

-

-

Crystal Selection and Mounting:

-

Examine the resulting crystals under a microscope. Select a well-formed, transparent crystal with sharp edges and no visible defects.

-

Carefully mount the selected crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., Paratone-N oil).

-

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[8][9]

Caption: A generalized workflow for crystal structure determination.

Experimental Protocol: Data Collection and Structure Solution[10][11]

-

Data Collection:

-

Mount the goniometer head with the crystal onto the diffractometer.

-

Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

-

Center the crystal in the X-ray beam.

-

Perform an initial unit cell determination.

-

Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

-

-

Data Processing:

-

Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.

-

Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

-

Scale and merge the data to create a final reflection file.

-

-

Structure Solution:

-

Determine the space group from the systematic absences in the diffraction data.

-

Solve the phase problem to obtain an initial model of the crystal structure. This is typically done using direct methods or Patterson methods.

-

-

Structure Refinement:

-

Refine the initial structural model against the experimental data using least-squares methods. This involves adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between the observed and calculated structure factors.

-

Locate and refine the positions of hydrogen atoms.

-

-

Validation:

-

Validate the final crystal structure using software such as PLATON and by generating a Crystallographic Information File (CIF) for submission to crystallographic databases.

-

Expected Structural Features and Data Presentation

While the precise crystal structure is unknown, several features can be anticipated:

-

Hydrogen Bonding: The two carboxylic acid groups are expected to form strong intermolecular hydrogen bonds, potentially leading to the formation of dimers or extended networks.

-

Cyclobutane Conformation: The cyclobutane ring is likely to adopt a puckered conformation to relieve ring strain. The degree of puckering and the orientation of the substituents will be key structural details.

-

Intermolecular Interactions: In addition to hydrogen bonding, other interactions such as C-F···H-C and C-F···F-C contacts may be present, influencing the crystal packing.

The final crystallographic data should be summarized in a clear and concise table.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical formula | C₆H₆F₂O₄ |

| Formula weight | 180.11 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | 90 |

| β (°) | To be determined |

| γ (°) | 90 |

| Volume (ų) | To be determined |

| Z | 4 |

| Density (calculated) (g/cm³) | To be determined |

| R-factor | To be determined |

| Goodness-of-fit | To be determined |

Conclusion

The determination of the crystal structure of this compound would provide fundamental insights into its solid-state conformation and intermolecular interactions. This information is crucial for understanding its potential as a building block in drug discovery and for the rational design of new molecules with tailored properties. The protocols outlined in this guide provide a comprehensive framework for achieving this goal, from chemical synthesis to final structural analysis.

References

-

ResearchGate. (n.d.). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. Retrieved from [Link]

-

Journal of Chemical Education. (1969). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]

-

SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Taylor & Francis Online. (2006, August 20). A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. Retrieved from [Link]

-

Oreate AI Blog. (n.d.). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. Retrieved from [Link]

-

University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 7). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Retrieved from [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link]

-

Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]

-

Pro-Analitika. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

Oak Ridge National Laboratory Neutron Sciences. (2016, August 8). Single Crystal Diffraction: The Definitive Structural Technique. Retrieved from [Link]

-

MDPI. (n.d.). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorocyclobutane‐containing pharmaceuticals and drug candidates. Retrieved from [Link]

-

Taylor & Francis Online. (2005). A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. Retrieved from [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. researchgate.net [researchgate.net]

- 5. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

The Genesis of a Key Fluorinated Scaffold: A Technical Chronicle of 3,3-Difluorocyclobutane-1,1-dicarboxylic Acid

For Immediate Release

An in-depth guide for researchers, scientists, and drug development professionals on the discovery and history of 3,3-difluorocyclobutane-1,1-dicarboxylic acid, a pivotal building block in modern medicinal chemistry.

Introduction: The Rise of Fluorinated Cyclobutanes

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design, offering the ability to fine-tune a compound's metabolic stability, lipophilicity, and binding affinity. Among the myriad of fluorinated motifs, gem-difluorinated cyclobutanes have emerged as particularly valuable scaffolds. Their rigid, three-dimensional structure, combined with the unique electronic properties of the difluoromethylene group, provides a powerful tool for medicinal chemists to optimize drug candidates. This guide delves into the history and synthesis of a key progenitor of this class: this compound.

The Early Synthetic Landscape: A Foundation in Cyclobutanone Chemistry

The story of this compound is intrinsically linked to the synthesis of its key precursor, a 3-oxocyclobutane-1,1-dicarboxylate. Early routes to this cyclobutanone core were established through the principles of malonic ester synthesis.

A foundational approach involves the alkylation of a dialkyl malonate, such as diisopropyl malonate, with a suitable three-carbon electrophile. A well-documented method utilizes 1,3-dibromo-2,2-dimethoxypropane for this purpose[1]. The reaction, typically carried out in the presence of a base like potassium tert-butoxide in a solvent such as N,N-dimethylformamide (DMF), proceeds via a double nucleophilic substitution to form the cyclobutane ring[2].

Subsequent acidic hydrolysis of the dimethoxy ketal unmasks the ketone functionality, yielding the desired dialkyl 3-oxocyclobutane-1,1-dicarboxylate[3][4][5]. This ketone serves as the critical branching point for the introduction of the gem-difluoro moiety.

Caption: Synthesis of the Key Ketone Precursor.

The Dawn of a Difluorinated Scaffold: Deoxofluorination

With a reliable route to the cyclobutanone precursor established, the critical step of introducing the gem-difluoro group came into focus. This transformation is achieved through deoxofluorination, a reaction that replaces a carbonyl oxygen with two fluorine atoms.

Reagents such as diethylaminosulfur trifluoride (DAST) and the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) have proven effective for this purpose[6][7][8][9][10]. The reaction proceeds by activation of the carbonyl oxygen by the fluorinating agent, followed by nucleophilic attack of fluoride ions to form a gem-difluoroalkane.

The successful deoxofluorination of dialkyl 3-oxocyclobutane-1,1-dicarboxylate yields diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate, the direct precursor to the target dicarboxylic acid[11].

The Final Step: Unveiling the Dicarboxylic Acid

The conversion of the diethyl ester to the final this compound is accomplished through standard ester hydrolysis. Treatment with a strong base, such as sodium hydroxide in a mixture of methanol and water, followed by acidic workup, effectively cleaves the ester groups to reveal the dicarboxylic acid[12].

Caption: Final Steps to the Target Dicarboxylic Acid.

Evolution to a More Practical Monocarboxylic Acid: The Dolbier and Pfizer Syntheses

While the dicarboxylic acid is a valuable intermediate, for many applications in medicinal chemistry, the corresponding monocarboxylic acid, 3,3-difluorocyclobutane-1-carboxylic acid, is often the desired building block. This can be obtained via the decarboxylation of the dicarboxylic acid.

An early, though less practical, synthesis of a related monofunctionalized difluorocyclobutane was reported by Dolbier. This route was based on a [2+2] cycloaddition reaction. However, a more efficient and scalable synthesis of 3,3-difluorocyclobutane-1-carboxylic acid was later developed by researchers at Pfizer, which circumvented the need for the dicarboxylic acid intermediate and avoided the use of hazardous reagents[13].

Experimental Protocols

Synthesis of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate

This procedure is adapted from established methods for the synthesis of the cyclobutanone precursor.

Materials:

-

Diisopropyl malonate

-

Potassium tert-butoxide

-

N,N-Dimethylformamide (DMF)

-

2,2-dimethoxy-1,3-dibromopropane

-

Water

-

n-Heptane

-

Anhydrous sodium sulfate

Procedure:

-

To a flask containing DMF and potassium tert-butoxide, cooled in an ice bath, a solution of diisopropyl malonate in DMF is added dropwise at -5°C.

-

After the addition is complete, the mixture is warmed to 20°C and stirred for 1 hour.

-

2,2-dimethoxy-1,3-dibromopropane is added, and the mixture is stirred for an additional hour.

-

The reaction is heated to 140°C and maintained for 4 days.

-

After cooling, half of the DMF is removed by evaporation.

-

Water is added, and the mixture is extracted with n-heptane.

-

The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product[2].

Hydrolysis to this compound

The following is a general procedure for the hydrolysis of the diethyl ester.

Materials:

-

Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate

-

Sodium hydroxide

-

Methanol

-

Water

-

Concentrated hydrochloric acid

-

Dichloromethane

Procedure:

-

Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate is dissolved in a mixture of methanol and a solution of sodium hydroxide in water.

-

The mixture is stirred at room temperature for several hours.

-

The methanol is removed under reduced pressure.

-

The aqueous solution is acidified with concentrated hydrochloric acid.

-

The product is extracted with dichloromethane.

-

The combined organic layers are dried and concentrated to afford this compound[12].

Physicochemical Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate | C₁₀H₁₄F₂O₄ | 236.21 |

| This compound | C₆H₆F₂O₄ | 180.11 |

Conclusion

The development of synthetic routes to this compound represents a significant advancement in the field of fluorine chemistry. From its origins in classical malonic ester chemistry to the application of modern deoxofluorination reagents, the journey to this valuable building block showcases the ingenuity and perseverance of synthetic chemists. The availability of this and related monofunctionalized derivatives has provided medicinal chemists with a powerful tool to enhance the properties of drug candidates, underscoring the enduring importance of fundamental synthetic research in the advancement of medicine.

References

- Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. (2021). Synthesis, 53(19), 3463-3474.

-

Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid. (n.d.). Retrieved January 20, 2026, from [Link]

- Synthesis method of 3-oxocyclobutanecarboxylic acid. (n.d.).

-

Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. (n.d.). Retrieved January 20, 2026, from [Link]

-

Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. (n.d.). Retrieved January 20, 2026, from [Link]

- A Safer, More Convenient, and Scalable Preparation of gem-Difluoride Compounds from the Corresponding Benzophenones. (2007). Organic Syntheses, 84, 273.

- A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. (2005).

- ChemInform Abstract: DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. (2010). ChemInform, 34(20).

- Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. (2002). Synthesis, 2002(17), 2561-2578.

Sources

- 1. 3-Oxocyclobutanecarboxylic acid | 23761-23-1 [chemicalbook.com]

- 2. Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]

- 5. Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid - ACS Green Chemistry [gcande.digitellinc.com]

- 6. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]

- 7. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chemscene.com [chemscene.com]

- 12. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

Conformational Landscape of 3,3-Difluorocyclobutane-1,1-dicarboxylic Acid: A Technical Guide for Drug Development Professionals

Abstract

The cyclobutane scaffold has emerged as a valuable motif in medicinal chemistry, offering a three-dimensional alternative to traditional planar structures.[1][2] The strategic introduction of fluorine atoms can further modulate the physicochemical properties of these scaffolds, influencing their conformation, metabolic stability, and biological activity.[3][4] This in-depth technical guide provides a comprehensive conformational analysis of 3,3-difluorocyclobutane-1,1-dicarboxylic acid, a promising building block for novel therapeutics. By integrating foundational principles of stereochemistry with advanced spectroscopic and computational methodologies, this document serves as a critical resource for researchers, scientists, and drug development professionals. We will explore the nuanced interplay of steric and electronic effects that govern the puckered nature of the cyclobutane ring and the orientation of its functional groups.

Introduction: The Rising Prominence of Fluorinated Cyclobutanes in Drug Discovery

The quest for novel chemical entities with enhanced pharmacological profiles has led to an increased appreciation for three-dimensional molecular architectures. Cyclobutane derivatives, in particular, offer a rigid and well-defined scaffold that can effectively mimic and improve upon existing drug candidates.[2][5] Their inherent ring strain, a combination of angle and torsional strain, dictates their unique chemical reactivity and conformational behavior.[6][7]

The introduction of fluorine, the most electronegative element, into organic molecules can have profound effects on their properties.[8][9] In the context of cyclobutane rings, geminal difluorination at the 3-position, as seen in our target molecule, is anticipated to significantly influence the ring's puckering and the energetic landscape of its conformers. Furthermore, the 1,1-dicarboxylic acid moiety provides crucial points for molecular interactions and further synthetic elaboration. Understanding the conformational preferences of this compound is therefore paramount for its rational application in drug design.

The Puckered World of Cyclobutane: A Tale of Two Conformations

Unlike its planar representation often seen in textbooks, the cyclobutane ring is not flat. A planar conformation would suffer from significant torsional strain due to the eclipsing of all eight C-H bonds.[10] To alleviate this strain, cyclobutane adopts a puckered or "butterfly" conformation.[10][11] This puckering, however, comes at the cost of a slight increase in angle strain, as the C-C-C bond angles deviate further from the ideal 90 degrees of a perfect square. The equilibrium geometry is a delicate balance between these opposing forces.[12]

The puckering of the cyclobutane ring results in two primary conformations that are in rapid equilibrium at room temperature: the "axial" and "equatorial" puckered states, analogous to the chair and boat conformations of cyclohexane. In substituted cyclobutanes, the substituents can occupy either axial or equatorial positions, leading to different energetic stabilities.

Diagram 1: Puckered Conformations of a Substituted Cyclobutane

Caption: Interconversion between axial and equatorial conformers of a monosubstituted cyclobutane.

Decoding the Conformational Preferences of this compound

The conformational landscape of this compound is dictated by the interplay of the steric and electronic effects of the gem-difluoro and dicarboxylic acid groups.

The Influence of the Gem-Difluoro Group

The two fluorine atoms at the C3 position will have a significant impact on the ring's puckering. The strong C-F bonds are highly polarized, leading to dipole-dipole interactions that can influence conformational stability.[8] Furthermore, the electronegativity of fluorine can affect the bond lengths and angles within the cyclobutane ring. It is anticipated that the gem-difluoro substitution will favor a puckered conformation to minimize unfavorable electrostatic interactions.

The Role of the 1,1-Dicarboxylic Acid Moiety

The two carboxylic acid groups at the C1 position introduce considerable steric bulk. In a puckered conformation, one carboxylic acid group will occupy an axial-like position while the other will be in an equatorial-like position. Intramolecular hydrogen bonding between the two carboxylic acid groups is a possibility and could play a significant role in stabilizing a particular conformation. The crystal structure of the closely related 1,1-cyclobutanedicarboxylic acid reveals a puckered ring, with the two carboxyl groups oriented to facilitate intermolecular hydrogen bonding in the solid state.[13]

Predicted Conformational Equilibrium

Based on the analysis of related structures, it is hypothesized that this compound will exist predominantly in a puckered conformation. The energetic difference between the two possible puckered conformers (where the ring puckers towards or away from the dicarboxylic acid groups) is expected to be small, leading to a dynamic equilibrium in solution.

Experimental and Computational Workflow for Conformational Analysis

A synergistic approach combining experimental spectroscopic techniques and computational modeling is essential for a thorough conformational analysis.

Diagram 2: Integrated Workflow for Conformational Analysis

Caption: A comprehensive workflow for the conformational analysis of the target molecule.

Synthesis of this compound

A practical, multi-gram scale synthesis of 3,3-difluorocyclobutane carboxylic acid has been reported.[14][15][16] A similar synthetic strategy can be adapted to produce the dicarboxylic acid derivative. One plausible route involves the hydrolysis of a suitable precursor such as diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate.

Experimental Protocol: Synthesis

-

Ester Hydrolysis: Diethyl 3,3-difluorocyclobutane-1,1-dicarboxylate is dissolved in a mixture of methanol and aqueous sodium hydroxide.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the methanol is removed under reduced pressure. The aqueous solution is acidified with concentrated hydrochloric acid.

-

Extraction: The product is extracted with a suitable organic solvent, such as ethyl acetate.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Further purification can be achieved by recrystallization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating molecular structure and conformation in solution.[17][18][19][20]

-

¹H NMR: The proton spectrum will provide information about the chemical environment and coupling constants of the protons on the cyclobutane ring. The magnitude of the vicinal coupling constants (³JHH) can be related to the dihedral angles via the Karplus equation, offering insights into the ring's pucker.

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments.

-

¹⁹F NMR: As a 100% naturally abundant nucleus with a wide chemical shift range, ¹⁹F NMR is highly sensitive to the local electronic environment.[21] The fluorine spectrum will be crucial for confirming the presence of the gem-difluoro group and may provide additional conformational information through coupling to protons.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to identify protons that are close in space, providing direct evidence for the relative orientations of substituents in the dominant conformation.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups, particularly the broad O-H stretch of the carboxylic acids and the C=O stretch. Evidence of intramolecular hydrogen bonding may be observed as a shift in the O-H stretching frequency.

Computational Modeling

Density Functional Theory (DFT) Calculations: High-level quantum mechanical calculations can provide detailed information about the geometries and relative energies of different conformers.

Computational Protocol: DFT Analysis

-

Conformer Generation: Build initial 3D structures of the possible puckered conformations of this compound.

-

Geometry Optimization: Perform geometry optimizations for each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

-

Energy Comparison: Compare the relative electronic and Gibbs free energies of the conformers to predict their relative populations at a given temperature.

Table 1: Predicted Relative Energies and Key Geometric Parameters of Conformers

| Conformer | Relative Energy (kcal/mol) | Puckering Angle (°) | C1-C2-C3-C4 Dihedral Angle (°) |

| Puckered-1 | 0.00 (hypothesized) | ~20-30 | TBD |

| Puckered-2 | TBD | ~20-30 | TBD |

| Planar (Transition State) | > 5.0 (estimated) | 0 | 0 |

Note: TBD (To Be Determined) values would be populated from the results of the DFT calculations.

Conclusion and Future Directions

The conformational analysis of this compound reveals a molecule with a rich stereochemical landscape. The interplay between the gem-difluoro and dicarboxylic acid substituents on the puckered cyclobutane ring presents a fascinating case study in modern physical organic chemistry. The integrated experimental and computational workflow outlined in this guide provides a robust framework for elucidating the dominant conformations and the energetic barriers to their interconversion.

A thorough understanding of the conformational preferences of this molecule is a critical first step in its application as a building block in drug discovery. Future work should focus on the synthesis of derivatives and their co-crystallization with target proteins to validate the predicted conformational behavior and to guide the design of next-generation therapeutics.

References

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). National Institutes of Health.

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Royal Society of Chemistry.

- Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. (n.d.). ResearchGate.

- Ring Strain In Cyclopropane And Cyclobutane. (2014, April 3). Master Organic Chemistry.

- Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. (2005, February 3). PubMed.

- Fluorine NMR. (n.d.). University of Washington.

- An Overview of Fluorine NMR. (n.d.). ResearchGate.

- A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. (2005). Synthetic Communications, 35(5), 657-662.

- Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. (n.d.). The Journal of Organic Chemistry.

- Ring Strain and the Structure of Cycloalkanes. (2023, January 22). Chemistry LibreTexts.

- The conformational preferences of fluorinated alicyclic systems. (n.d.). ResearchGate.

- Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments.

- The crystal structure of 1, 1-cyclobutanedicarboxylic acid at 20 K. (1990). The Journal of Chemical Physics, 92(6), 3795-3800.

- 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. (n.d.). Journal of Chemical Education.

- Scalable preparation and property investigation of a cis- cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. (n.d.). RSC Publishing.

- Conformations of cyclobutane. (2018, August 13). YouTube.

- A Comparative Study of Cyclobutane and Cyclopentane Containing Thiols for Researchers and Drug Development Professionals. (n.d.). Benchchem.

- 3,3-Difluorocyclobutanecarboxylic acid synthesis. (n.d.). ChemicalBook.

- Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. (n.d.). ChemRxiv.

- Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. (n.d.). PubMed Central.

- Structural and Conformational Analysis of 3-(2-Fluorophenyl)cyclobutan-1-ol: A Technical Guide. (n.d.). Benchchem.

- Crystallographic data and X-ray experiment and structure refinement parameters for I and II. (n.d.). ResearchGate.

- THE X-RAY CRYSTAL-STRUCTURE OF A 1-1 ADDUCT BETWEEN ALPHA-CYCLODEXTRIN AND CYCLOBUTANE-1,1-DICARBOXYLATODIAMMINEPLATINUM(II). (1985). University of St Andrews Research Portal.

- CYClOBUTaNe properties. (n.d.). Chemical Engineering.

- Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. (2026, January 7). Oreate AI Blog.

- A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. (2006, August 20). Taylor & Francis Online.

- A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. (2005, March 1). Semantic Scholar.

- A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. (2025, August 7). ResearchGate.

- The application of cyclobutane derivatives in organic synthesis. (2006, January). ResearchGate.

- Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025, August 29). National Institutes of Health.

- Conformational designations of various conformers in a Newman projection as exemplified by D6 = S 1 S 2-C 3 C 4. (n.d.). ResearchGate.

- 3,3-Difluorocyclobutane-1-carboxylic acid. (n.d.). PubChem.

- Conformational Analysis of 1,3-Difluorinated Alkanes. (2024, May 31). Semantic Scholar.

- 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid. (n.d.). PubChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. tandfonline.com [tandfonline.com]

- 15. tandfonline.com [tandfonline.com]

- 16. semanticscholar.org [semanticscholar.org]

- 17. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 19. biophysics.org [biophysics.org]

- 20. researchgate.net [researchgate.net]

- 21. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

thermal stability of 3,3-difluorocyclobutane-1,1-dicarboxylic acid

An In-depth Technical Guide to the Thermal Stability of 3,3-Difluorocyclobutane-1,1-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorinated motifs into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1][2] The 3,3-difluorocyclobutane moiety, in particular, has emerged as a valuable bioisostere for gem-dimethyl and carbonyl groups, providing a unique conformational constraint. When coupled with a gem-dicarboxylic acid functionality, as in this compound, this scaffold presents intriguing possibilities for the design of novel therapeutics and advanced materials. However, the successful application of this molecule in drug development and manufacturing hinges on a thorough understanding of its chemical and physical stability, paramount among which is its thermal stability.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of the . As a senior application scientist, this document is structured to not only present established principles but also to provide the causal reasoning behind experimental design and data interpretation, empowering researchers to confidently assess the thermal properties of this and related compounds.

Theoretical Framework for Thermal Stability

The is primarily governed by two key structural features: the gem-dicarboxylic acid group and the gem-difluoro substitution on the cyclobutane ring.

Primary Decomposition Pathway: Decarboxylation of a Gem-Dicarboxylic Acid

Geminal dicarboxylic acids, also known as malonic acid derivatives, are known to undergo thermal decarboxylation.[3][4] This reaction involves the loss of one of the carboxyl groups as carbon dioxide (CO2) upon heating, yielding a monocarboxylic acid.[5][6] The generally accepted mechanism proceeds through a cyclic, six-membered transition state, which facilitates the concerted bond cleavage and formation, leading to an enol intermediate that subsequently tautomerizes to the more stable carboxylic acid.[3]

The key takeaway for this compound is that its primary thermal decomposition pathway is highly likely to be the loss of a single CO2 molecule to form 3,3-difluorocyclobutanecarboxylic acid.[6][7]

Caption: Proposed decarboxylation mechanism.

The Influence of Fluorine on Thermal Stability

The presence of fluorine atoms in an organic molecule generally enhances its thermal stability.[8] This is attributed to the high strength of the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry.[9] In the case of this compound, the two fluorine atoms are expected to have a stabilizing effect on the cyclobutane ring. Fluorination is known to stabilize the highest occupied molecular orbital (HOMO) levels of compounds, leading to greater stability against oxidation and thermal degradation.[10]

Therefore, it is hypothesized that this compound will exhibit a higher decomposition temperature compared to its non-fluorinated analog, cyclobutane-1,1-dicarboxylic acid.

Experimental Determination of Thermal Stability

A robust assessment of thermal stability requires empirical data. The two primary techniques for this analysis are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following sections provide detailed, self-validating protocols for these experiments.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining decomposition temperatures.

Experimental Protocol for TGA

-

Instrument Preparation and Calibration:

-

Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines. A clean platinum or alumina crucible is typically used.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into the tared TGA crucible. A smaller sample size minimizes thermal gradients within the sample.

-

-

Experimental Parameters:

-

Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min to provide an inert environment and prevent oxidative decomposition.

-

Heating Rate: A standard heating rate is 10 °C/min. This rate provides a good balance between resolution and experimental time.

-

Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) to a temperature beyond the expected decomposition, for instance, 400 °C.

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

-

Quantify the mass loss. For the expected decarboxylation, the mass loss should correspond to the molar mass of CO₂ (44.01 g/mol ) relative to the initial molar mass of the compound (180.09 g/mol ), which is approximately 24.4%.

-

Sources

- 1. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. IIT JEE - Heating Effect: Gem Di-Carboxylic Acids Offered by Unacademy [unacademy.com]

- 5. youtube.com [youtube.com]

- 6. Decarboxylation - Wikipedia [en.wikipedia.org]

- 7. Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism [allen.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemistry-chemists.com [chemistry-chemists.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 3,3-difluorocyclobutane-1,1-dicarboxylic Acid

This guide provides a comprehensive overview of the solubility characteristics of 3,3-difluorocyclobutane-1,1-dicarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, provides detailed experimental protocols for its determination, and offers insights into its expected behavior in various solvent systems.

Introduction: The Significance of Solubility in Drug Discovery

This compound is a unique molecular scaffold of increasing interest in medicinal chemistry. The rigid cyclobutane ring, substituted with gem-difluoro groups and two carboxylic acid moieties, presents a fascinating case study in solubility. Understanding and quantifying the solubility of this compound is paramount for its successful application in drug discovery and development. Solubility directly impacts a compound's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. This guide serves as a practical resource for scientists working with this and structurally related molecules.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a crystalline solid, such as this compound, in a liquid solvent is governed by a delicate balance between the energy required to break the crystal lattice (lattice energy) and the energy released upon the interaction of the solute molecules with the solvent (solvation energy).

Several key molecular features of this compound influence its solubility profile:

-

Hydrogen Bonding: The two carboxylic acid groups are potent hydrogen bond donors and acceptors. This suggests a high affinity for polar, protic solvents that can engage in hydrogen bonding, such as water, alcohols, and acetic acid.

-

Polarity: The presence of four highly electronegative fluorine atoms and four oxygen atoms imparts significant polarity to the molecule. Following the "like dissolves like" principle, polar solvents are expected to be more effective at solvating this molecule than non-polar solvents.[1][2]

-

Crystal Packing and the "Odd-Even" Effect: The rigidity of the cyclobutane ring and the potential for strong intermolecular hydrogen bonding in the solid state can lead to a stable crystal lattice with high lattice energy, which would decrease solubility. Research on dicarboxylic acids has shown an "odd-even" effect, where dicarboxylic acids with an even number of carbon atoms tend to have lower solubility than their odd-carbon counterparts due to more efficient crystal packing.[3] While our target molecule has a cyclic core, the principles of intermolecular interactions and packing efficiency remain critical.

-

Fluorine Substitution: The gem-difluoro group can influence solubility in complex ways. While increasing polarity, the fluorine atoms are also lipophilic and can affect how the molecule interacts with both polar and non-polar solvents. Theoretical models like the polarizable continuum model (PCM) can be employed to predict the solubility of fluorinated compounds.[4]

Experimental Determination of Solubility: A Step-by-Step Approach

Accurate determination of solubility requires robust experimental design. The following protocols provide a framework for both qualitative and quantitative assessment.

Materials and Equipment

-

This compound

-

A range of analytical grade solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Calibrated micropipettes

-

Glass vials with screw caps

Qualitative Solubility Assessment

This initial screening provides a rapid overview of solubility in various solvents.

Protocol:

-

Add approximately 1-2 mg of this compound to a small test tube or vial.

-

Add 1 mL of the chosen solvent.

-

Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

Categorize the solubility as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[1]

Protocol:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol) for HPLC standard curve generation.

-

Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different test solvent.

-

Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the HPLC standard curve.

-

Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

-

Calculate the solubility in mg/mL or mol/L.

Experimental Workflow for Quantitative Solubility Determination

Sources

The Ascendancy of Fluorinated Cyclobutanes: A Technical Guide for Drug Discovery and Beyond

Foreword: The Allure of a Strained Ring

In the landscape of modern medicinal chemistry and materials science, the pursuit of novel molecular scaffolds that offer precise control over physicochemical properties is relentless. Among these, the fluorinated cyclobutane motif has emerged as a uniquely powerful building block. The inherent ring strain of the cyclobutane core, combined with the profound electronic influence of fluorine, creates a synergistic effect that unlocks desirable pharmacological and material characteristics. This guide provides an in-depth exploration of the synthesis, properties, and applications of fluorinated cyclobutane derivatives, offering both foundational knowledge and actionable protocols for researchers at the forefront of innovation.

Strategic Synthesis of Fluorinated Cyclobutanes: Navigating the Energetic Landscape

The construction of the four-membered ring of cyclobutane is an energetically demanding process due to significant angle and torsional strain. The introduction of fluorine adds another layer of complexity, necessitating carefully chosen synthetic strategies. This section delves into the principal methods for accessing these valuable scaffolds, elucidating the mechanistic underpinnings of each approach.

[2+2] Photocycloaddition: A Light-Driven Pathway to the Cyclobutane Core

Photochemical [2+2] cycloaddition stands as a cornerstone for the formation of the cyclobutane ring. This method involves the light-induced reaction of two olefinic components to form a cyclobutane ring in a single, concerted step.[1] The stereochemical outcome of the reaction is often dictated by the Woodward-Hoffmann rules, providing a degree of predictability.

The reaction is particularly valuable for accessing a diverse range of substituted cyclobutanes. For instance, the cycloaddition of fluoroalkenes with various alkenes can directly introduce fluorine into the cyclobutane skeleton. The reaction is typically carried out under UV irradiation, often in the presence of a photosensitizer.[2]

Caption: Generalized workflow for [2+2] photochemical cycloaddition.

Experimental Protocol: Photochemical [2+2] Cycloaddition of a Fluoroalkene [3]

-

Reaction Setup: In a quartz reaction vessel, dissolve the fluoroalkene (1.0 equiv) and the alkene partner (1.2 equiv) in an appropriate solvent (e.g., acetone, acetonitrile, or dichloromethane) to a concentration of 0.1 M. If a photosensitizer (e.g., benzophenone or thioxanthone) is required, add it at a concentration of 10-20 mol%.[3]

-

Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.

-

Irradiation: Irradiate the reaction mixture with a suitable UV light source (e.g., a medium-pressure mercury lamp) while maintaining a constant temperature (typically room temperature). Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired fluorinated cyclobutane derivative.

Nucleophilic Fluorination: A Versatile Approach to C-F Bond Formation

Nucleophilic fluorination is a widely employed strategy for introducing fluorine into a pre-formed cyclobutane ring. This method relies on the displacement of a suitable leaving group by a fluoride ion source. Common fluorinating agents include diethylaminosulfur trifluoride (DAST), tetrabutylammonium fluoride (TBAF), and potassium fluoride (KF).[4]

The choice of fluorinating agent and reaction conditions is critical and depends on the substrate's reactivity and the desired stereochemical outcome. For instance, the fluorination of a cyclobutanol with DAST often proceeds with inversion of configuration.[4]

Caption: General scheme for nucleophilic fluorination of a cyclobutane precursor.

Experimental Protocol: Deoxyfluorination of a Cyclobutanol using DAST [4]

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the cyclobutanol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.1-1.5 equiv) dropwise to the cooled solution.

-

Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the fluorinated cyclobutane.

Synthesis of Key Building Blocks: 3-Fluorocyclobutanecarboxylic Acid

The synthesis of functionalized fluorinated cyclobutanes often begins with readily available starting materials. A key intermediate is 3-fluorocyclobutanecarboxylic acid, which can be prepared from 3-oxocyclobutanecarboxylic acid.[5][6]

Caption: Synthetic route to 3-fluorocyclobutanecarboxylic acid.

Physicochemical Properties: The Impact of Fluorine on a Strained Scaffold

The introduction of fluorine into the cyclobutane ring dramatically alters its physicochemical properties, making these derivatives highly attractive for drug design. Key parameters such as lipophilicity (LogP) and acidity/basicity (pKa) are significantly modulated.

| Compound Type | Substitution Pattern | LogP (Experimental) | pKa (Experimental) | Reference(s) |

| Cyclobutylamine | 3-Fluoro (cis) | - | ~8.8 | [6] |

| Cyclobutylamine | 3-Fluoro (trans) | - | ~8.8 | [6] |

| Cyclobutylamine | Non-fluorinated | - | ~9.6 | [6] |

| Cyclobutanecarboxylic Acid | 3-Fluoroalkyl (cis/trans) | Varies | Lowered vs. non-fluorinated | [7] |

| Phenyl-Cyclobutane | 1-CF3 | 3.61 | - | [8] |

| Phenyl-Cyclobutane | tert-Butyl | 3.44 | - | [8] |

Table 1: Comparison of Physicochemical Properties of Fluorinated and Non-fluorinated Cyclobutane Derivatives.

The electron-withdrawing nature of fluorine generally leads to a decrease in the pKa of nearby acidic or basic functional groups.[9] For instance, 3-fluorocyclobutylamines are less basic (pKa ≈ 8.8) than their non-fluorinated counterparts (pKa ≈ 9.6).[6]

The effect on lipophilicity is more nuanced and depends on the specific substitution pattern and the overall molecular context. While fluorine is highly electronegative, the C-F bond is less polarizable than a C-H bond, which can lead to a decrease in van der Waals interactions and, in some cases, a reduction in lipophilicity. However, the introduction of a trifluoromethyl group often increases lipophilicity.[8]

Applications in Drug Discovery and Materials Science: Harnessing Unique Properties

The distinct properties of fluorinated cyclobutanes have led to their increasing use in both medicinal chemistry and materials science.

Medicinal Chemistry: Bioisosteric Replacement and Conformational Rigidity

In drug design, the cyclobutane ring serves as a rigid scaffold that can lock in a specific conformation, potentially leading to enhanced binding affinity and selectivity for a biological target.[9] Fluorination further refines the molecule's properties, such as metabolic stability and membrane permeability.

A particularly powerful application is the use of fluorinated cyclobutane moieties as bioisosteres for common chemical groups. For example, the 1-(trifluoromethyl)cyclobutyl group has been successfully employed as a bioisostere for the bulky and lipophilic tert-butyl group.[10][11] This substitution can maintain or even improve biological activity while enhancing metabolic stability.[8]

Case Study: Kinase Inhibitors

The rigid nature of the cyclobutane ring makes it an attractive scaffold for the design of kinase inhibitors, where precise positioning of pharmacophoric groups is crucial for activity. The introduction of fluorine can further modulate the inhibitor's properties, such as its interaction with the ATP binding site and its overall pharmacokinetic profile.

Materials Science: Liquid Crystals

The unique shape and polarity of fluorinated cyclobutane derivatives make them promising candidates for the design of novel liquid crystalline materials. The rigid cyclobutane core can contribute to the formation of ordered mesophases, while the polar C-F bonds can influence the dielectric anisotropy of the material, a key property for display applications.

Conclusion and Future Outlook

Fluorinated cyclobutane derivatives represent a rapidly evolving class of compounds with significant potential in drug discovery, materials science, and beyond. The synthetic methodologies for their preparation are becoming increasingly sophisticated, allowing for the construction of complex and stereochemically defined structures. As our understanding of the intricate interplay between the strained cyclobutane ring and the powerful electronic effects of fluorine continues to grow, we can expect to see the emergence of even more innovative applications for these remarkable molecules. The continued development of efficient and selective synthetic methods will be crucial for unlocking the full potential of this exciting area of chemical research.

References

-

Demchuk, O., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

-

Demchuk, O., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

-

Grygorenko, O. O., et al. (2023). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. ResearchGate. [Link]

-

Demchuk, O., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PubMed. [Link]

-

Grygorenko, O. O., et al. (2023). Unique fluoroalkyl substituents. A tert-butyl group and its analogues: a CF 3 -cyclopropane substituent (previous study) and a CF 3 -cyclobutane substituent (this work). ResearchGate. [Link]

-

Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

-

Grygorenko, O. O., et al. (2023). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. ResearchGate. [Link]

-

Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Cambridge Open Engage. [Link]

-

Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. PubMed. [Link]

-

Grygorenko, O. O., et al. (2023). Some useful fluoroalkyl‐substituted cyclobutanes. ResearchGate. [Link]

-

Kapat, K., et al. (2021). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. National Institutes of Health. [Link]

-

Fray, M. J., et al. (2005). A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. Sci-Hub. [Link]

-

Oreate AI Blog. (2026). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog. [Link]

-

Park, J. D., & Lacher, J. R. (1961). Synthesis of Several Fluorinated Cyclobutanes and Cyclobutenes. The Journal of Organic Chemistry. [Link]

-

Fray, M. J., et al. (2005). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. ResearchGate. [Link]

-

Fray, M. J., et al. (2005). A Practical Synthesis of 3,3‐Difluorocyclobutane Carboxylic Acid. Sci-Hub. [Link]

-